molecular formula C17H17ClN2O4 B3967149 N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B3967149
M. Wt: 348.8 g/mol
InChI Key: QUAIJVNKBLIXJW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a chloro, methyl, and nitro-substituted phenyl ring, as well as a dimethylphenoxy group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Nitration: The nitration of 5-chloro-2-methylphenol to introduce the nitro group.

    Etherification: The reaction of the nitrated compound with 3,4-dimethylphenol to form the phenoxy derivative.

    Acetylation: The final step involves the acetylation of the phenoxy derivative with chloroacetyl chloride to form the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and optimized reaction conditions, such as temperature, pressure, and solvent selection, to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Hydrolysis: Acidic or basic conditions, water or aqueous solvents.

Major Products Formed

    Reduction: Formation of N-(5-chloro-2-methyl-4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 5-chloro-2-methyl-4-nitrophenyl-2-(3,4-dimethylphenoxy)acetic acid and corresponding amine.

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

    N-(5-chloro-2-methyl-4-nitrophenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a single methyl group on the phenoxy ring.

    N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dichlorophenoxy)acetamide: Contains dichloro substituents on the phenoxy ring instead of dimethyl groups.

    N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethoxyphenoxy)acetamide: Features methoxy groups on the phenoxy ring instead of methyl groups.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-10-4-5-13(6-11(10)2)24-9-17(21)19-15-8-14(18)16(20(22)23)7-12(15)3/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAIJVNKBLIXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2C)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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